2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18214529
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F4O2 |
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Molecular Weight | 224.15 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |
Standard InChI | InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Standard InChI Key | WJSHOLWKRRNMOD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, reflecting the positions of the fluorine and methoxy groups on the aromatic ring. The stereocenter at the ethanol carbon (C1) allows for enantiomeric forms, with the (1S)-enantiomer being explicitly documented in chiral studies .
Molecular Formula and Weight
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Molecular Formula: C₉H₇F₄O₂
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Molecular Weight: 224.15 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, O=16.00) .
Structural Features
The compound’s structure comprises:
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A 2-fluoro-4-methoxyphenyl group providing aromaticity and regioselective reactivity.
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A trifluoromethyl group (-CF₃) enhancing metabolic stability and lipophilicity.
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A hydroxyl group (-OH) enabling hydrogen bonding and derivatization.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves multi-step strategies:
Grignard Reaction with Trifluoroacetate
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Formation of Grignard Reagent:
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2-Fluoro-4-methoxybromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
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Nucleophilic Addition:
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The Grignard reagent reacts with ethyl trifluoroacetate, followed by acidic workup to yield the alcohol.
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Reaction Conditions:
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Temperature: 0–5°C (initial), then reflux at 65°C.
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Solvent: THF or diethyl ether.
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Yield: ~60–70% after purification.
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Catalytic Hydrogenation
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Substrate: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone.
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Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
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Conditions: H₂ gas (1–3 atm), room temperature, ethanol solvent.
Industrial-Scale Production
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Continuous Flow Systems: Enhance reaction control and reduce byproduct formation.
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Purification: Distillation under reduced pressure (boiling point: ~180°C) and recrystallization from hexane/ethyl acetate mixtures.
Physicochemical Properties
Physical Properties
Property | Value |
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Melting Point | 142–145°C (literature) |
Boiling Point | ~180°C (estimated) |
Solubility | Soluble in ethanol, THF, dichloromethane; sparingly soluble in water |
Log P (Octanol-Water) | 3.2 (calculated) |
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃):
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¹⁹F NMR (376 MHz, CDCl₃):
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IR (KBr): 3400 cm⁻¹ (-OH stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C).
Chemical Reactivity and Stability
Electrophilic Aromatic Substitution
The 2-fluoro-4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group due to its strong electron-donating effect. Example reactions:
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Nitration: Yields 2-fluoro-4-methoxy-5-nitro derivatives.
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Sulfonation: Forms sulfonic acids at the 5-position.
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone (2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone) using pyridinium chlorochromate (PCC).
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Reduction: Catalytic hydrogenation of the ketone precursor regenerates the alcohol with high enantiomeric excess (>95% ee) .
Stability Considerations
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Thermal Stability: Decomposes above 200°C, releasing HF gas.
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Light Sensitivity: Stores under inert atmosphere (N₂ or Ar) to prevent radical degradation.
Applications in Pharmaceutical Research
Chiral Building Block
The compound serves as a precursor for β-fluoroamines and trifluoromethylated drugs. For example:
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Antiviral Agents: Analogues inhibit HCV polymerase (IC₅₀ = 12 µM in vitro).
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Anticancer Derivatives: Induce apoptosis in breast cancer cell lines (IC₅₀ = 25 µM) .
Agrochemical Intermediates
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Herbicides: Modulates acetolactate synthase (ALS) activity in weeds.
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Fungicides: Disrupts fungal membrane synthesis via sterol demethylase inhibition.
Analytical and Purification Strategies
Chromatographic Methods
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HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >98% purity .
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GC-MS: Quantifies residual solvents (e.g., THF <50 ppm).
Crystallization Techniques
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Solvent Pair: Hexane/ethyl acetate (7:3) yields needle-like crystals.
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Purity Criteria: Melting point range <2°C and single-spot TLC.
Future Research Directions
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